molecular formula C8H8BClO2 B2503633 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole CAS No. 943311-74-8

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole

Cat. No.: B2503633
CAS No.: 943311-74-8
M. Wt: 182.41
InChI Key: JCPSUMGRTKEBKB-UHFFFAOYSA-N
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Description

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a chemical compound with the molecular formula C8H8BClO2. It is part of the benzoxaborole family, which is known for its versatile applications in organic synthesis, molecular recognition, and medicinal chemistry . This compound is characterized by its unique structure, which includes a boron atom integrated into a benzoxaborole ring, making it a valuable scaffold in various scientific fields.

Mechanism of Action

Target of Action

The primary targets of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole are yet to be identified. The compound’s interaction with these targets is crucial for its mechanism of action .

Mode of Action

The mode of action of this compound involves its interaction with its targets. The compound binds to these targets, leading to a series of biochemical reactions .

Biochemical Pathways

It is known that the compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. These properties determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, and the presence of other molecules .

Preparation Methods

The synthesis of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-hydroxybenzoic acid with trimethyl borate in the presence of a catalyst. The reaction is usually carried out under reflux conditions, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole can be compared with other benzoxaborole derivatives, such as:

    5-fluoro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole: Known for its antifungal properties.

    5-bromo-1-hydroxy-3-methyl-3H-2,1-benzoxaborole: Studied for its antibacterial activity.

    5-methyl-1-hydroxy-3-methyl-3H-2,1-benzoxaborole: Used in various organic synthesis applications. The uniqueness of this compound lies in its specific chlorine substitution, which imparts distinct chemical and biological properties, making it suitable for targeted applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPSUMGRTKEBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=C(C=C2)Cl)C(O1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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